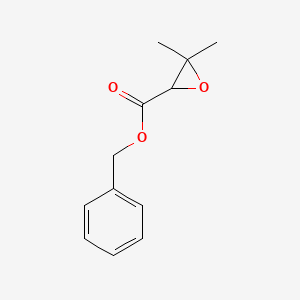

Benzyl 3,3-dimethyloxirane-2-carboxylate

カタログ番号 B2727381

CAS番号:

194613-70-2

分子量: 206.241

InChIキー: DZAINUAQIPAVNX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 3,3-dimethyloxirane-2-carboxylate is a chemical compound . Unfortunately, there is limited information available about this compound in the public domain.

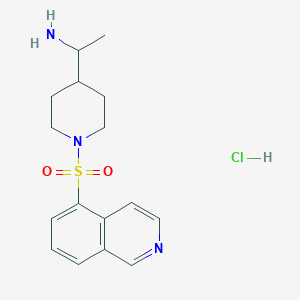

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C12H14O3/c1-12(2)10(15-12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 . The molecular weight of the compound is 206.24 . Physical And Chemical Properties Analysis

The physical form of this compound is liquid . It has a molecular weight of 206.24 . The storage temperature is -10 degrees .科学的研究の応用

Oxidative Partial Deprotection and Synthesis

- Oxidative Partial Deprotection: A study demonstrated the use of dimethyldioxirane (DMDO) to effect an oxidative partial deprotection of benzylidene acetals, leading to hydroxy benzoate products with good to excellent yields. This process tolerates a wide range of functional groups and is notable for its efficiency and minimal waste production, highlighting the versatility of benzyl 3,3-dimethyloxirane-2-carboxylate in facilitating selective oxidation reactions (Mycock et al., 2008).

Mechanistic Insights and Reaction Pathways

- Epoxidation and Ring-Opening Metabolism: Research into the metabolic ring-opening of benzene has shown that dimethyldioxirane can epoxidize 4,5-benzoxepin to form reactive intermediates, providing potential insights into the enzymatic processes involved in the metabolic detoxification of benzene. This underscores the compound's role in elucidating biochemical pathways and reaction mechanisms (Weaver-Guevara et al., 2020).

Photocarboxylation and Synthesis Applications

- Photocarboxylation of Benzylic C–H Bonds: A pivotal study introduced a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, employing this compound derivatives to generate carboxylic acids under metal-free conditions. This process facilitates the synthesis of 2-arylpropionic acids, including several pharmaceuticals, showcasing the compound's utility in green chemistry and sustainable synthesis routes (Meng et al., 2019).

Applications in Synthesis of Complex Molecules

- Stereospecific Synthesis: Research on the synthesis of aryl β-glucosides utilized 3,3-dimethyldioxirane for the stereospecific synthesis of these compounds, which are crucial for the development of antibiotics like vancomycin. This study exemplifies the compound's role in the synthesis of complex molecular architectures, which has implications for pharmaceutical synthesis and the development of novel therapeutics (Dushin & Danishefsky, 1992).

特性

IUPAC Name |

benzyl 3,3-dimethyloxirane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2)10(15-12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAINUAQIPAVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C(=O)OCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate

1528793-42-1

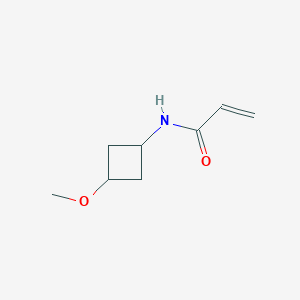

N-(3-Methoxycyclobutyl)prop-2-enamide

1697045-18-3

![Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2727301.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2727303.png)

![[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate](/img/structure/B2727307.png)

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-enamide](/img/structure/B2727316.png)

![5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2727320.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2727321.png)